N-(1,3-BENZODIOXOL-5-YL)-N'-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole ring and a pyrazole ring, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The benzodioxole and pyrazole intermediates are coupled using a urea linkage. This step often involves the use of a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA involves its interaction with specific molecular targets. The benzodioxole and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-N’-METHYLUREA: Lacks the pyrazole ring, resulting in different biological activity.
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1H-PYRAZOL-4-YL)METHYL]UREA: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA is unique due to the presence of both the benzodioxole and methylated pyrazole rings
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17-7-9(6-15-17)5-14-13(18)16-10-2-3-11-12(4-10)20-8-19-11/h2-4,6-7H,5,8H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDNCCOIFUVCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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